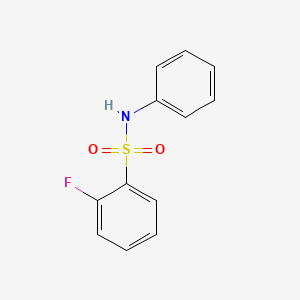

2-fluoro-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-phenylbenzenesulfonamide is a chemical compound that belongs to the class of arylsulfonamides. It has a molecular weight of 251.28 .

Molecular Structure Analysis

The InChI code for 2-fluoro-N-phenylbenzenesulfonamide is1S/C12H10FNO2S/c13-11-8-4-5-9-12 (11)17 (15,16)14-10-6-2-1-3-7-10/h1-9,14H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.28 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Fungicidal Activities

- Structural Influence on Fungicidal Activities : A study examined the structural characteristics of N-phenylbenzenesulfonamide derivatives, including 2-fluoro-N-phenylbenzenesulfonamide, for their fungicidal activities against Pythium ultimum. It was found that the 2-fluoro-4-chlorophenyl group as a substituent significantly contributes to fungicidal activity, highlighting the importance of specific structural features in these compounds (조윤기, 장기운, & 성낙도, 2008).

Fluorination Reactions

- Enantioselective Fluorination : Research on the enantioselective fluorination of 2-oxindoles used a variety of N-fluorobenzenesulfonamides, including 2-fluoro-N-phenylbenzenesulfonamide derivatives. These compounds were instrumental in achieving high yields and selectivities in fluorination reactions (Fajie Wang et al., 2014).

COX-2 Inhibition

- Selective COX-2 Inhibitors : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives found that introducing a fluorine atom, as in 2-fluoro-N-phenylbenzenesulfonamide, enhanced selectivity for COX-2 inhibition. This discovery led to the development of potent COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Organic Synthesis Applications

- Aminochlorination of Alkenes : A catalyst-free aminochlorination process for alkenes was developed using N-chloro-N-fluorobenzenesulfonamide (CFBSA), which includes 2-fluoro-N-phenylbenzenesulfonamide derivatives. This process is significant for the synthesis of various organic compounds, including N-phenylbenzenesulfonamides (Xiao-Qiu Pu et al., 2016).

Fluorinated Spin Adducts

- Formation of Fluorinated Spin Adducts : The reactions of various fluorinating reagents, including N-fluorodibenzenesulfonamide derivatives, were studied for generating fluorinated spin adducts. This research contributes to understanding the mechanisms in spin trapping and radical chemistry (L. Eberson & O. Persson, 1997).

Anticancer Research

- Synthesis of Anticancer Agents : A study synthesized novel aminothiazole-paeonol derivatives, including 4-fluoro-N-phenylbenzenesulfonamide derivatives, and evaluated their anticancer effects on various cell lines, showing promising results against human gastric and colorectal adenocarcinomas (Chia-Ying Tsai et al., 2016).

Electrophilic Fluorination

- γ-Fluorination of Unsaturated Ketones : The process of γ-fluorination of unsaturated ketones using N-fluorobenzenesulfonimide, which includes 2-fluoro-N-phenylbenzenesulfonamide, has been explored, showcasing the versatility of these compounds in synthetic chemistry applications (A. J. Poss & G. Shia, 1995).

Tubulin Binding

- Sulfonamide Drugs and Tubulin Binding : Research on sulfonamide drugs, including N-fluorobenzenesulfonamides, revealed their binding to the colchicine site of tubulin, offering insights into their mechanism of action and potential therapeutic applications (Mithu Banerjee et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUKCHSGOJXRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-phenylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-2-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2388427.png)

![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)

![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)